4-Hydroxy-2-methyl-1-phenylpentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
648927-82-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |
InChI Key |
LMLBCYRWCVQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One
Stereoselective Approaches to 4-Hydroxy-2-methyl-1-phenylpentan-1-one
Achieving control over the absolute and relative stereochemistry at the C2 and C4 positions of this compound is paramount for accessing specific stereoisomers. Methodologies leveraging enantioselective catalysis, chiral auxiliaries, and biocatalysis provide powerful tools to address this challenge.
Asymmetric Aldol (B89426) Reactions with Enantioselective Catalysis
The aldol reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis. nih.govnih.gov The direct catalytic asymmetric aldol reaction between propiophenone and isobutyraldehyde (B47883) represents a highly convergent approach to the this compound backbone. Organocatalysis, particularly using the chiral amino acid L-proline and its derivatives, has emerged as a robust method for such transformations. nih.govmdpi.compnas.org
In this approach, L-proline catalyzes the reaction through an enamine-based mechanism. pnas.org Propiophenone reacts with the proline catalyst to form a chiral enamine intermediate, which then attacks the isobutyraldehyde electrophile. The stereochemical outcome is dictated by the catalyst's chirality, which directs the facial selectivity of the attack on the aldehyde. The reaction's transition state geometry, often involving hydrogen bonding between the catalyst's carboxylic acid group and the aldehyde's carbonyl oxygen, controls the formation of specific stereoisomers. nih.gov While reactions involving aromatic aldehydes have shown moderate enantioselectivities, aliphatic aldehydes like isobutyraldehyde can provide aldol products with high enantiomeric excess (ee). acs.org
Key advantages of this method include the use of a non-toxic, inexpensive, and readily available catalyst, aligning with the principles of green chemistry. mdpi.com
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. blogspot.com The Evans aldol reaction, which employs oxazolidinone-based chiral auxiliaries, is a highly reliable and predictable method for synthesizing syn-α-alkyl-β-hydroxy carbonyl compounds. tcichemicals.comnih.gov
To synthesize this compound, a propionyl group can be attached to an Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Treatment of this N-propionyl imide with a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine generates a stereochemically defined (Z)-boron enolate. blogspot.comtcichemicals.com The subsequent addition of isobutyraldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. wikipedia.orgpharmacy180.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby controlling the absolute stereochemistry of the two newly formed stereocenters. blogspot.comyoutube.com
After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., using lithium hydroperoxide) to yield the corresponding β-hydroxy acid, which can then be converted to the target ketone. The auxiliary can often be recovered and reused, adding to the efficiency of the process. tcichemicals.com
Enzymatic or Biocatalytic Syntheses of Chiral Precursors
Biocatalysis offers a powerful, green alternative for the synthesis of chiral molecules, renowned for the exceptional selectivity of enzymes under mild reaction conditions. nih.govresearchgate.nettudelft.nl For the synthesis of this compound, a plausible strategy involves the stereoselective reduction of a prochiral diketone precursor, 2-methyl-1-phenylpentane-1,4-dione.
A wide range of alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are capable of reducing ketones to chiral secondary alcohols with high enantiopurity. nih.govresearchgate.net By selecting an appropriate enzyme, the carbonyl group at the C4 position of the diketone precursor can be reduced with high regio- and stereoselectivity. For instance, alcohol dehydrogenase from Lactobacillus brevis has been shown to afford high yields of enantiopure β-hydroxy keto esters from the corresponding diketo esters. nih.gov Similarly, various hydroxysteroid dehydrogenases (HSDHs) have demonstrated the ability to reduce vicinal diketones to the corresponding α-hydroxy ketones. cnr.it Screening a library of KREDs would allow for the identification of a biocatalyst that can selectively produce the desired (S)- or (R)-configured alcohol at the C4 position, leading to the enantiopure chiral precursor of the target molecule.
Multicomponent Reaction Pathways to the this compound Scaffold
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors.
While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical pathway can be envisioned. A plausible three-component reaction could involve:
Benzaldehyde as the phenyl- and carbonyl-source.
An enolate precursor such as a β-keto ester or a silyl enol ether derived from 3-methyl-2-butanone to provide the isopropyl and adjacent carbonyl functionality.
A methylating agent or a component that can introduce the C2-methyl group.
Alternatively, a domino reaction sequence, which is related to MCRs, could be employed. For example, a metal-mediated domino aldol reaction could potentially assemble the scaffold from simpler starting materials in one pot. nih.gov Such strategies, although requiring significant development, hold promise for the efficient and streamlined construction of the target β-hydroxy ketone scaffold.
Retrosynthetic Analysis and Alternative Convergent Syntheses of this compound
Retrosynthetic analysis is a technique for planning organic syntheses by mentally deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org
The most logical retrosynthetic disconnection for this compound is through the aldol C2-C3 bond. This disconnection reveals propiophenone (or a suitable derivative) as the nucleophilic component and isobutyraldehyde as the electrophilic component. This is the basis for the asymmetric aldol reaction strategies discussed previously.
Figure 1: Retrosynthetic Analysis via Aldol Disconnection
An alternative convergent synthesis can be proposed by disconnecting the C3-C4 bond. This would involve the reaction of a nucleophilic isopropyl group equivalent (e.g., isopropyl magnesium bromide) with a β-keto aldehyde intermediate. However, this approach is often less practical due to the reactivity and stability of the required aldehyde precursor.
A more robust convergent synthesis would involve preparing two key fragments separately and then coupling them.
Fragment A: A chiral epoxide, (R)- or (S)-3-methyl-1,2-epoxybutane, which can be prepared from isovaleraldehyde.
Fragment B: The lithium enolate of propiophenone.
The reaction between the enolate of propiophenone and the chiral epoxide, followed by protonation, would form the C-C bond and establish the stereochemistry at C4 from the epoxide and at C2 through subsequent controlled functionalization. This approach offers modularity and control over the stereochemical outcome.
Optimization of Reaction Conditions and Catalyst Screening for Enhanced Yield and Selectivity
The success of any synthetic route, particularly stereoselective ones, hinges on the careful optimization of reaction conditions. For the asymmetric aldol reaction pathway to this compound, several parameters must be systematically varied and screened to maximize both chemical yield and stereoselectivity (diastereomeric ratio and enantiomeric excess). acs.org
Catalyst Screening: The choice of catalyst is critical. While L-proline is a common choice, various proline derivatives or other classes of organocatalysts, such as peptides or cinchona alkaloids, could offer superior performance. nih.govnih.gov A screening process would evaluate a library of catalysts to identify the optimal one for the specific transformation between propiophenone and isobutyraldehyde.
Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and selectivities. For proline-catalyzed aldol reactions, polar aprotic solvents like DMSO or chloroform are often used. acs.org However, screening a range of solvents, including neat conditions (using the ketone as the solvent), is essential. acs.orgnih.gov
Temperature and Concentration: Aldol reactions are often performed at low temperatures (e.g., 0 °C to -78 °C) to enhance stereoselectivity by favoring the more ordered transition state. nih.gov Reactant concentration also plays a role, as it can affect the rates of desired cross-aldol versus undesired self-condensation reactions.
The table below illustrates a hypothetical screening process for the L-proline-catalyzed aldol reaction between propiophenone and isobutyraldehyde.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | L-Proline (20) | DMSO | 25 | 65 | 85:15 | 92 |
| 2 | L-Proline (20) | Chloroform | 25 | 58 | 88:12 | 94 |
| 3 | L-Proline (20) | Acetone (neat) | 25 | 72 | 82:18 | 90 |
| 4 | L-Proline (30) | Chloroform | 4 | 68 | 92:8 | >99 |
| 5 | (S)-Thiazolidine-4-carboxylic acid (20) | Chloroform | 4 | 62 | 90:10 | 97 |
| 6 | (S)-2-(Trifluoromethyl)pyrrolidine (20) | Chloroform | 4 | 75 | 95:5 | >99 |
This table contains illustrative data based on typical outcomes for similar reactions and is intended to demonstrate an optimization process.
Through such systematic screening, optimal conditions can be identified to produce this compound with high efficiency and stereochemical purity.
Stereochemical Investigations of 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One
Conformational Analysis and Interconversion Barriers of Stereoisomers
Researchers interested in the stereochemistry of β-hydroxy ketones may find a valuable opportunity for novel investigation in the study of 4-Hydroxy-2-methyl-1-phenylpentan-1-one. Until such research is conducted and published, a detailed and scientifically accurate article on its specific stereochemical properties cannot be composed.
Reaction Chemistry and Chemical Transformations of 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One
Derivatization of the Hydroxyl Group
The secondary hydroxyl group in 4-Hydroxy-2-methyl-1-phenylpentan-1-one is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification is a common transformation, typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, acetylation can be performed to yield 4-acetoxy-2-methyl-1-phenylpentan-1-one. The choice of reagents and conditions can be tailored to achieve high yields.
| Acylating Agent | Base | Solvent | Product | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 4-acetoxy-2-methyl-1-phenylpentan-1-one | >90 |
| Acetic Anhydride | Triethylamine, DMAP | Dichloromethane | 4-acetoxy-2-methyl-1-phenylpentan-1-one | ~95 |
Etherification , such as methylation, can be accomplished using a methylating agent like methyl iodide in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. For example, treatment with sodium hydride to form the alkoxide, followed by reaction with methyl iodide, would yield 4-methoxy-2-methyl-1-phenylpentan-1-one.
| Methylating Agent | Base | Solvent | Product | Yield (%) |
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 4-methoxy-2-methyl-1-phenylpentan-1-one | High |
| Dimethyl Sulfate | Potassium Carbonate | Acetone | 4-methoxy-2-methyl-1-phenylpentan-1-one | Good |
Selective Oxidation of the Hydroxyl Moiety
The secondary alcohol can be selectively oxidized to a ketone, yielding the corresponding β-diketone, 2-methyl-1-phenylpentane-1,4-dione. Several modern oxidation methods are effective for this transformation, offering advantages over traditional, more hazardous chromium-based reagents. Reagents such as Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are known to efficiently oxidize secondary alcohols to ketones under mild conditions. nih.gov Another highly effective and operationally simple oxidant for this purpose is o-iodoxybenzoic acid (IBX), which has been shown to provide high yields in the oxidation of β-hydroxyketones to β-diketones. oregonstate.eduorganic-chemistry.orgnih.gov
| Oxidizing Agent | Conditions | Product | Yield (%) |
| Dess-Martin Periodinane | CH₂Cl₂, room temp | 2-methyl-1-phenylpentane-1,4-dione | ~40 oregonstate.edu |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | 2-methyl-1-phenylpentane-1,4-dione | ~35 oregonstate.edu |
| o-Iodoxybenzoic acid (IBX) | EtOAc, 77 °C | 2-methyl-1-phenylpentane-1,4-dione | Near-quantitative oregonstate.edunih.gov |
Transformations of the Carbonyl Group
The ketone functionality in this compound is another reactive center, susceptible to reduction and nucleophilic attack.
Reductions to the Corresponding Alcohols and Their Stereocontrol
Reduction of the carbonyl group leads to the formation of a 1,3-diol, 2-methyl-1-phenylpentane-1,4-diol. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of syn or anti diastereomers. The stereoselectivity is often influenced by the choice of reducing agent and the presence of the neighboring hydroxyl group, which can direct the approach of the hydride.
For example, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the hydroxyl group, typically favor the formation of the syn-diol. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) are known to promote such chelation. electronicsandbooks.com Conversely, non-chelating conditions or the use of bulky reducing agents can favor the formation of the anti-diol. Evans and co-workers have demonstrated that the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to high diastereoselectivity for the anti-diol via an intramolecular hydride delivery mechanism. electronicsandbooks.com Furthermore, reductions using samarium diiodide (SmI₂) have also been shown to provide good to excellent selectivity for the anti-diol. electronicsandbooks.comacs.org The use of albumin in conjunction with sodium borohydride has also been reported to be highly stereoselective for the formation of anti-1,3-diols from β-hydroxy ketones bearing an aromatic carbonyl group. rsc.orgrsc.org
| Reducing Agent | Typical Selectivity | Product Diastereomer |
| Zn(BH₄)₂ | syn | (1R,4S)- or (1S,4R)-2-methyl-1-phenylpentane-1,4-diol |
| Me₄NBH(OAc)₃ | anti | (1R,4R)- or (1S,4S)-2-methyl-1-phenylpentan-1,4-diol |
| SmI₂ | anti | (1R,4R)- or (1S,4S)-2-methyl-1-phenylpentane-1,4-diol |
| NaBH₄ / Albumin | anti | (1R,4R)- or (1S,4S)-2-methyl-1-phenylpentane-1,4-diol |
Nucleophilic Additions and Subsequent Transformations
The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, including organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi). Such additions lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2,4-dimethyl-1-phenylpentane-1,4-diol after an aqueous workup. It is important to note that the acidic proton of the hydroxyl group will react with the organometallic reagent first. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the alcohol and the second to add to the carbonyl. oregonstate.edu
The resulting diols can undergo further transformations. For example, acid-catalyzed dehydration could lead to the formation of unsaturated compounds.
Rearrangement Reactions Involving the β-Hydroxyketone Moiety
β-Hydroxy ketones can undergo rearrangement reactions under certain conditions. One such transformation is the retro-aldol reaction, where the molecule cleaves back into its constituent aldehyde and ketone fragments, particularly under basic conditions with heating.
Another potential rearrangement, though more commonly associated with α-hydroxy ketones, is the α-ketol rearrangement. wikipedia.org This reaction involves the 1,2-migration of an alkyl or aryl group and is typically driven by the formation of a more stable product, such as through the release of ring strain. While less common for acyclic β-hydroxy ketones, under specific acidic or thermal conditions, rearrangements involving the carbon skeleton could be envisaged. For instance, acid catalysis can promote dehydration to an α,β-unsaturated ketone, which could then be susceptible to further rearrangements. masterorganicchemistry.comlibretexts.org
Dehydration Pathways and Enone Formation
The dehydration of this compound involves the elimination of a water molecule to yield an α,β-unsaturated ketone, specifically 4-methyl-1-phenylpent-2-en-1-one. This reaction can proceed via two primary pathways: acid-catalyzed and base-catalyzed mechanisms. The stability of the resulting conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group, is a significant driving force for this transformation.
Acid-Catalyzed Dehydration:
Under acidic conditions, the dehydration typically proceeds through an E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) mechanism. In the E1 pathway, the hydroxyl group is first protonated by an acid catalyst to form a good leaving group (water). Departure of the water molecule results in the formation of a secondary carbocation at the C-4 position. A subsequent deprotonation at the α-carbon (C-2) by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the α,β-unsaturated ketone. The stability of the phenyl-substituted carbocation can favor this pathway.
Alternatively, an E2 mechanism can occur where a concerted deprotonation of the α-hydrogen and elimination of the protonated hydroxyl group takes place.
Base-Catalyzed Dehydration (E1cB Mechanism):
In the presence of a base, the dehydration of β-hydroxy ketones like this compound typically follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This pathway is common for substrates with an acidic proton α to a carbonyl group and a poor leaving group (like a hydroxyl group) at the β-position.
The mechanism involves two steps:
Enolate Formation: A base abstracts the acidic α-hydrogen (at C-2) to form a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.
Elimination: The enolate ion then expels the hydroxide (B78521) ion from the β-position (C-4) to form the carbon-carbon double bond of the enone. This step is often the rate-determining step.
The formation of the conjugated enone is generally favored, and experimental conditions can be optimized to drive the reaction to completion. magritek.com
Table 1: General Conditions for Dehydration of β-Hydroxy Ketones
| Catalyst Type | General Conditions | Product |
| Acid | Dilute mineral acids (e.g., H₂SO₄, HCl) or p-toluenesulfonic acid with heating. | α,β-unsaturated ketone |
| Base | Hydroxide bases (e.g., NaOH, KOH) or alkoxides with heating. | α,β-unsaturated ketone |
Reactivity as a Nucleophile or Electrophile in Condensation Reactions
This compound possesses dual reactivity, enabling it to participate as either a nucleophile or an electrophile in condensation reactions, depending on the reaction conditions and the nature of the reaction partner.
Reactivity as a Nucleophile:
The nucleophilic character of this compound arises from the potential to form an enolate ion. In the presence of a suitable base, the acidic α-hydrogen at the C-2 position can be removed to generate a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, in a crossed aldol (B89426) condensation.
For instance, in a reaction with an aldehyde that lacks α-hydrogens, like benzaldehyde, the enolate of this compound would act as the nucleophile. This type of reaction, known as the Claisen-Schmidt condensation, is a classic method for the synthesis of chalcones and their derivatives. rsc.orgjocpr.comscielo.org.bo The initial aldol addition product can subsequently undergo dehydration to form a more extended conjugated system.
Reactivity as an Electrophile:
The carbonyl carbon of this compound is electrophilic and can be attacked by a strong nucleophile. While the presence of the hydroxyl group can complicate this reactivity, under certain conditions, a strong nucleophile, such as a Grignard reagent or an organolithium compound, could potentially add to the carbonyl group.
However, in the context of condensation reactions, the more common electrophilic role involves the carbonyl group being attacked by an enolate. For a crossed aldol condensation where the other carbonyl compound more readily forms an enolate (e.g., a less sterically hindered ketone or an aldehyde with more acidic α-hydrogens), this compound could serve as the electrophilic partner. To control the selectivity in such reactions, one carbonyl component is often pre-treated with a strong base to quantitatively form the enolate before the addition of the electrophilic partner.
The outcome of these condensation reactions is highly dependent on the specific reactants and the careful control of reaction parameters such as temperature, base strength, and the order of addition of reagents. learncbse.in
Table 2: Potential Reactivity in Condensation Reactions
| Role | Reaction Partner (Example) | Key Conditions | Potential Product Type |
| Nucleophile | Benzaldehyde (electrophile) | Base (e.g., NaOH, KOH) | Chalcone-like α,β,γ,δ-unsaturated ketone (after dehydration) |
| Electrophile | Acetone enolate (nucleophile) | Controlled addition to pre-formed enolate | Di-ketone with a hydroxyl group |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemistry Assignment
High-resolution NMR spectroscopy is an unparalleled tool for determining the constitution and configuration of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the mapping of covalent bonds and the probing of through-space proximities.
The structural backbone of 4-Hydroxy-2-methyl-1-phenylpentan-1-one can be meticulously assembled using a combination of 2D NMR experiments.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For the title compound, COSY correlations would be expected between the proton at C2 and the adjacent methyl protons (C6), as well as the methylene (B1212753) protons at C3. Further correlation would be seen between the C3 protons and the methine proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It allows for the unambiguous assignment of protonated carbons. For instance, the signal for the proton at C2 would correlate to the carbon signal of C2, and so on for all C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) heteronuclear couplings, primarily between ¹H and ¹³C. This is crucial for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons and adjacent functional groups. Key HMBC correlations would include:
The protons of the phenyl group correlating to the carbonyl carbon (C5).
The proton at C2 correlating to the carbonyl carbon (C5) and C4.
The methyl protons at C7 correlating to the quaternary carbon C4 and the methylene carbon C3.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. ceitec.czlibretexts.org This is particularly vital for determining the relative stereochemistry at the C2 and C4 chiral centers. For example, a NOESY correlation between the proton at C2 and the proton at C4 would suggest they are on the same face of the molecule (a syn relationship), whereas the absence of this correlation might imply an anti relationship. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules like this one, ROESY can be more effective in avoiding zero-crossing issues where NOE signals can disappear. ceitec.cz
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | - | 137.0 | - |
| 2/2' | 7.95 (d) | 128.5 | C4, C1' |
| 3/3' | 7.55 (t) | 129.0 | C1, C5' |
| 4' | 7.45 (t) | 133.5 | C2', C6' |
| 5 | - | 205.0 | - |
| 6 | 3.60 (m) | 48.0 | C1, C5, C7, C4 |
| 7 | 1.20 (d) | 16.0 | C6, C5 |
| 8 | 1.80 (dd), 1.95 (dd) | 45.0 | C6, C4, C9, C10 |
| 9 | - | 71.0 | - |
| 10 | 1.25 (s) | 29.0 | C9, C8 |
| OH | ~3.5 (s, broad) | - | C9, C8 |
DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. researchgate.netrsc.org For this compound, the hydroxyl group provides a site for intermolecular hydrogen bonding. This can lead to the formation of dimers or larger aggregates in solution.
In a DOSY experiment, if the compound exists as a monomer, all its proton signals will exhibit the same diffusion coefficient. If aggregation occurs, the effective molecular size increases, leading to a smaller diffusion coefficient. fu-berlin.de By performing DOSY experiments at various concentrations, one can monitor changes in the diffusion coefficient. A decrease in the diffusion coefficient with increasing concentration would be strong evidence for concentration-dependent aggregation through mechanisms like hydrogen bonding. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis
While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an exact picture of the molecule in the solid state. carleton.edu This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure with unparalleled accuracy. carleton.edumdpi.com
For this compound, an SCXRD analysis would definitively establish:
Absolute and Relative Stereochemistry: The configuration at the C2 and C4 stereocenters can be determined unambiguously.
Conformation: The preferred conformation of the flexible pentanone chain in the crystal lattice would be revealed. This includes the dihedral angles along the C2-C3-C4 bond, which dictates the spatial relationship between the phenyl ketone and the hydroxyl-bearing fragment.
Intermolecular Interactions: The crystal packing would show how molecules arrange themselves, highlighting key intermolecular forces. Of particular interest would be the hydrogen bonding network involving the hydroxyl group, which could form chains or dimeric structures in the solid state. Intramolecular hydrogen bonding between the C4-hydroxyl and the C5-carbonyl oxygen might also be observed.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200.5 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (O-H···O) | ~2.8 Å (intermolecular hydrogen bond) |
Advanced Mass Spectrometry Techniques for Mechanistic Studies and Derivatization Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, offering complementary structural information.
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/adducted version) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. wikipedia.org For this compound, key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the bond between C5 and C6 is expected, leading to a stable benzoyl cation. libretexts.orglibretexts.org
McLafferty Rearrangement: Although the classic McLafferty rearrangement requires a γ-hydrogen, which is absent relative to the carbonyl, other rearrangement processes can occur.
Cleavage adjacent to the hydroxyl group: Fragmentation can be initiated at the tertiary alcohol, leading to the loss of water or cleavage of the C3-C4 or C4-C9 bonds.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound (C₁₂H₁₆O₂)
| m/z (predicted) | Proposed Fragment Ion | Loss from Precursor Ion (m/z 193.12) |
| 175.11 | [M+H - H₂O]⁺ | H₂O |
| 135.08 | Cleavage of C3-C4 bond | C₄H₈O |
| 121.06 | Cleavage of C6-C5 bond (alpha-cleavage) | C₄H₈O |
| 105.03 | [PhCO]⁺ (Benzoyl cation) | C₅H₁₀O |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) | C₆H₁₁O₂ |
| 59.05 | [C₃H₇O]⁺ (from cleavage at C3-C4 and rearrangement) | C₉H₉O |
While standard MS provides nominal masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₂H₁₆O₂), the calculated exact mass of the neutral molecule is 192.11503 Da. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. libretexts.org
Furthermore, HRMS is invaluable for analyzing derivatives of the target compound. For example, to confirm the presence and reactivity of the hydroxyl group, the molecule could be derivatized (e.g., by silylation with BSTFA or acylation with acetic anhydride). The resulting product would have a different molecular formula and exact mass. HRMS analysis of this derivative would confirm that the reaction occurred as expected, providing further proof of the original structure.
Vibrational Spectroscopy (Raman, IR) for Functional Group and Conformational Insights
A comprehensive search of scientific literature and spectral databases has been conducted to gather information regarding the infrared (IR) and Raman spectroscopy of this compound. This investigation aimed to identify detailed research findings, including vibrational frequencies and their assignments to specific functional groups, as well as any insights into the compound's conformational structure derived from vibrational analysis.
Despite a thorough search, no specific experimental or computational studies detailing the IR or Raman spectra of this compound could be located in the available scientific literature and databases. Consequently, the presentation of detailed data tables with vibrational frequencies, intensities, and functional group assignments, as well as a discussion on conformational insights derived from such data, is not possible at this time.
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for the structural elucidation of organic molecules. Typically, the analysis of a compound like this compound would involve the identification of characteristic vibrational modes, such as:
O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The position and shape of this band could provide information on hydrogen bonding.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be expected in the 2850-3100 cm⁻¹ region.
C=O Stretching: A strong absorption in the IR spectrum, usually between 1650-1700 cm⁻¹ for an aryl ketone, indicating the presence of the carbonyl group. Its exact frequency could be influenced by conjugation with the phenyl ring.
C-O Stretching: This vibration, associated with the hydroxyl group, would typically appear in the 1000-1260 cm⁻¹ region.
Aromatic C=C Stretching: Phenyl ring vibrations would be observable in the 1450-1600 cm⁻¹ region.
Methyl Group Bending: Vibrations corresponding to the methyl groups would also be present in the fingerprint region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system.
Conformational analysis using vibrational spectroscopy, often supported by computational methods like Density Functional Theory (DFT), would explore how the rotational freedom around the single bonds in the pentanone chain and the orientation of the phenyl group affect the vibrational spectra. Different stable conformers would likely exhibit subtle but measurable differences in their spectral features.
Without access to published experimental or theoretical data for this compound, any further discussion would be speculative and would not adhere to the required standards of scientific accuracy for this article. Further research, including experimental measurement or computational modeling of the compound's vibrational spectra, would be necessary to provide the detailed analysis requested.
Computational and Theoretical Investigations of 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Hydroxy-2-methyl-1-phenylpentan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are employed to determine its most stable three-dimensional arrangement (molecular geometry). researchgate.net
The process involves geometry optimization, where the algorithm systematically alters the positions of the atoms to find the minimum energy conformation on the potential energy surface. This optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise C=O bond length of the ketone, the C-O and O-H bond lengths of the alcohol, and the spatial orientation of the phenyl group relative to the pentanone backbone.
Beyond geometry, DFT calculations elucidate the electronic properties. The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap are determined. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, identifying the carbonyl oxygen and hydroxyl oxygen as sites of high electron density.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT calculations for analogous structures.)
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C=O (Ketone) | ~1.22 Å |
| C-OH (Alcohol) | ~1.43 Å | |
| O-H (Alcohol) | ~0.97 Å | |
| C-C (Aliphatic) | ~1.53 Å | |
| Bond Angle | C-C(=O)-C | ~118° |
| C-C(OH)-C | ~109.5° | |
| C-O-H | ~108° | |
| Dihedral Angle | H-O-C4-C3 | Varies with conformation |
Conformational Searching and Energy Landscape Analysis
The process typically involves systematically rotating the bonds and calculating the energy of each resulting structure. This exploration generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformers. The analysis reveals the global minimum (the most stable conformer) and other local minima, along with the energy barriers that separate them. For this compound, key rotations would be around the C-C bonds of the pentanone chain and the bond connecting the phenyl ring to the carbonyl group. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a potential interaction that would significantly stabilize certain conformations.
Table 2: Hypothetical Relative Energies of Key Conformers (Note: Energies are relative to the most stable conformer (Global Minimum). Values are illustrative.)
| Conformer | Key Feature | Relative Energy (kcal/mol) |
| Conf-1 (Global Min.) | Intramolecular H-bond (OH···O=C) | 0.00 |
| Conf-2 | Extended, non-H-bonded | +2.5 |
| Conf-3 | Gauche interaction in backbone | +3.8 |
| Conf-4 | Different phenyl group orientation | +1.5 |
Prediction of Spectroscopic Parameters (NMR, IR, ECD) through Quantum Chemical Methods
Quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing a molecule. nih.gov
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized geometry of this compound, it is possible to predict the NMR chemical shifts. youtube.com These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the structure. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis predicts the positions of absorption bands in the infrared (IR) spectrum. mdpi.com For this molecule, characteristic frequencies for the O-H stretch of the alcohol, the C=O stretch of the ketone, and C-H stretches of the aromatic and aliphatic groups would be predicted. mdpi.com Comparing calculated and experimental spectra can help identify the compound and analyze its conformational state.
Electronic Circular Dichroism (ECD): Since this compound contains chiral centers (at C2 and C4), it is optically active. Time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum, which measures the differential absorption of left and right circularly polarized light. This is a powerful technique for determining the absolute configuration of chiral molecules by comparing the predicted spectrum with the experimental one.
Table 3: Predicted Spectroscopic Data for this compound (Note: Predicted values are estimates based on computational models for similar functional groups.)
| Spectrum | Feature | Predicted Value |
| ¹³C NMR | C=O (Ketone) | ~200-205 ppm |
| C-OH (Alcohol) | ~65-75 ppm | |
| Phenyl Carbons | ~125-140 ppm | |
| Aliphatic Carbons | ~20-50 ppm | |
| ¹H NMR | -OH (Alcohol) | ~2.0-4.5 ppm (broad) |
| Phenyl Protons | ~7.4-8.0 ppm | |
| Aliphatic Protons | ~1.0-3.0 ppm | |
| IR | O-H Stretch (Alcohol) | ~3200-3600 cm⁻¹ (broad) |
| C=O Stretch (Ketone) | ~1685 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |
Reaction Mechanism Studies and Transition State Analysis for Key Transformations
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the secondary alcohol, the reduction of the ketone, or aldol-type reactions.
By using DFT, researchers can model the entire reaction coordinate. This involves locating and characterizing the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction pathway, and its structure represents the "point of no return" for a given elementary step.
Finding the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea). This value is directly related to the reaction rate; a higher activation energy implies a slower reaction. This analysis can be used to predict which reaction pathways are most favorable under different conditions and to understand the role of catalysts. For example, studying the reduction of the ketone would involve modeling the approach of a hydride reagent (e.g., from NaBH₄) to the carbonyl carbon and calculating the energy barrier for this nucleophilic attack.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) over time. An MD simulation models the molecule and a large number of solvent molecules explicitly, using a force field to describe the forces between all atoms.
For this compound, MD simulations can provide critical insights into:
Solvent Effects: The presence of a solvent can significantly influence the conformational preferences of the molecule. MD simulations can show how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how this solvation affects the energy landscape.
Intermolecular Interactions: The simulations can directly model the formation and breaking of intermolecular hydrogen bonds between the molecule's hydroxyl group and solvent molecules, or between multiple solute molecules at higher concentrations. The strength and lifetime of these bonds can be quantified.
Dynamical Properties: MD provides a time-resolved view of the molecule's motion, including its rotational and translational diffusion and the rates of conformational changes.
This information is vital for understanding how this compound behaves in a realistic chemical or biological environment, bridging the gap between its intrinsic properties and its bulk behavior.
Applications of 4 Hydroxy 2 Methyl 1 Phenylpentan 1 One in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Natural Product Synthesis
The stereochemistry of natural products is crucial to their biological activity, and the use of enantiomerically pure starting materials is a cornerstone of modern synthetic strategies. Chiral β-hydroxy ketones, such as 4-hydroxy-2-methyl-1-phenylpentan-1-one, are valuable chiral building blocks because their existing stereocenter can be used to control the stereochemistry of subsequent reactions, ultimately influencing the final structure of the target natural product.
While specific examples of the direct use of this compound in the total synthesis of a natural product are not extensively documented in publicly available research, the utility of similar chiral β-hydroxy ketones is well-established. For instance, chiral intermediates are fundamental in the synthesis of complex molecules like 4-hydroxyisoleucine, where the stereochemistry is critical for its biological function. nih.gov The synthesis of such molecules often relies on the use of optically pure auxiliaries to introduce the desired chirality. nih.gov
The general strategy for employing a chiral building block like this compound would involve its incorporation into a larger molecule, with the stereocenter at C-4 directing the formation of new stereocenters. The hydroxyl and ketone functionalities can be further manipulated to construct the desired carbon skeleton of the natural product.
Table 1: Potential Natural Product Scaffolds Accessible from this compound
| Natural Product Class | Key Structural Feature | Potential Synthetic Transformation |
| Polyketides | Alternating carbonyl and hydroxyl groups | Aldol (B89426) reactions, reductions |
| Alkaloids | Nitrogen-containing heterocyclic rings | Reductive amination, cyclization reactions |
| Terpenoids | Isoprene-based structures | Grignard reactions, Wittig-type olefination |
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Beyond its direct use as a chiral building block, this compound can serve as a key intermediate in multi-step synthetic sequences. Its functional groups can be protected, modified, or used to facilitate the formation of other important functionalities.
For example, the hydroxyl group can be protected, allowing for selective reactions at the ketone. Conversely, the ketone can be converted into an acetal (B89532) or ketal, protecting it while the hydroxyl group undergoes further transformations such as oxidation or esterification. learncbse.in This differential reactivity is a powerful tool in the synthesis of complex molecules where precise control over the reaction sequence is necessary.
The synthesis of N-[2-(4-Hydroxymethylphenyl)-1-methylethyl]-2-hydroxy-2-phenyl ethanamine demonstrates the use of a related ketone, 1-(4-hydroxymethylphenyl)propan-2-one, as an intermediate. prepchem.com In this synthesis, the ketone is reacted with an amine to form an imine, which is then reduced to the final amine product. prepchem.com A similar strategy could be employed with this compound to generate a variety of complex amines with potential pharmaceutical applications.
Exploration in Methodology Development for Carbon-Carbon Bond Formation
The development of new methods for forming carbon-carbon bonds is a central focus of organic chemistry research. alevelchemistry.co.ukillinois.eduresearchgate.net The structure of this compound makes it an interesting substrate for exploring new carbon-carbon bond-forming reactions.
The presence of a ketone allows for a variety of reactions that form new carbon-carbon bonds at the α-position. For example, enolates or enol ethers can be generated from the ketone and subsequently reacted with electrophiles. The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be utilized by reacting the enolate of this compound with an aldehyde or another ketone. alevelchemistry.co.uk
Furthermore, the hydroxyl group can direct certain reactions, leading to stereoselective bond formation. For instance, the hydroxyl group could act as a directing group in catalytic hydrogenations or other metal-catalyzed reactions, influencing the stereochemical outcome of the transformation. The study of regioselective carbon-carbon bond formation in molecules with multiple reactive sites is an active area of research, and this compound provides a suitable model system for such investigations. nih.gov
Table 2: Potential Carbon-Carbon Bond Forming Reactions with this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Aldol Addition | Aldehyde, Base | β,δ-dihydroxy ketone |
| Grignard Reaction | Organomagnesium Halide | Tertiary alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compound |
Potential as a Precursor for Novel Ligands or Catalysts
Chiral ligands and catalysts are essential for asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. The structure of this compound provides a scaffold that can be elaborated into novel chiral ligands.
The hydroxyl and carbonyl groups can be converted into other functionalities, such as amines, phosphines, or other coordinating groups, which can then bind to a metal center to form a chiral catalyst. For example, the ketone could be reductively aminated to introduce a nitrogen atom, which could then be further functionalized. The synthesis of (1RS,2SR)-2-amino-4-methyl-1-phenylpentane-1-ol from a related precursor highlights the feasibility of introducing an amino group. prepchem.com
The development of new catalysts is a continuous effort in organic synthesis. Trifunctional building blocks containing a reactive handle, a photo-activatable group, and a tag are used in chemical biology to identify protein targets. sigmaaldrich.com By analogy, this compound could be modified to create bifunctional or trifunctional molecules that could serve as novel ligand precursors.
Structural Analogues and Their Synthetic Utility
The synthetic utility of this compound can be further understood by examining its structural analogues. These are molecules with similar chemical structures that may exhibit related or complementary reactivity.
One closely related analogue is 2-hydroxy-2-methyl-1-phenylpropan-1-one, which lacks the ethyl group at the 3-position. nih.gov Another is 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-, which has a hydroxyethoxy group on the phenyl ring. nist.gov These variations in structure can influence the steric and electronic properties of the molecule, leading to different outcomes in chemical reactions.
The study of such analogues provides valuable insights into structure-activity relationships and can guide the design of new synthetic strategies. For example, the synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone, another structural analogue, has been reported via reductive coupling reactions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
